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Abstract
RG7167, also known as CH5126766, RO5126766, and VS-6766, is a potent and selective,

orally bioavailable small molecule inhibitor that uniquely targets both the RAF and MEK kinases

in the MAPK signaling pathway.[1] This dual inhibitory action prevents the feedback reactivation

of RAF often observed with MEK-only inhibitors, leading to a more sustained and profound

inhibition of ERK signaling. Preclinical and clinical studies have demonstrated its anti-tumor

activity in various cancer models, particularly those harboring RAS and RAF mutations. This

technical guide provides an in-depth overview of RG7167, including its mechanism of action,

preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation,

differentiation, and survival.[2] Aberrant activation of this pathway, frequently driven by

mutations in RAS or RAF genes, is a hallmark of many human cancers.[2] While inhibitors

targeting individual components of this pathway, such as BRAF and MEK, have shown clinical

efficacy, their effectiveness can be limited by intrinsic and acquired resistance mechanisms,

often involving feedback reactivation of the pathway.

RG7167 was developed as a first-in-class dual RAF/MEK inhibitor to overcome this limitation.

[1] By simultaneously targeting both RAF and MEK, RG7167 offers the potential for more
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durable pathway inhibition and improved anti-tumor responses.

Chemical Properties
IUPAC Name: N-(3-fluoro-4-{[4-methyl-7-(2-pyrimidinyloxy)-2H-chromen-2-on-3-yl]methyl}-2-

pyridyl)-N'-methylsulfamide

Synonyms: CH5126766, RO5126766, VS-6766, Avutometinib

Chemical Formula: C₂₁H₁₈FN₅O₅S

Mechanism of Action
RG7167 exerts its anti-tumor effects through the dual inhibition of RAF and MEK kinases in the

MAPK signaling pathway.[1] Unlike conventional MEK inhibitors, RG7167 not only inhibits the

kinase activity of MEK but also allosterically prevents the phosphorylation and activation of

MEK by RAF.[3] This unique "clamp" mechanism effectively shuts down the signaling cascade,

leading to decreased phosphorylation of ERK, the final kinase in the cascade, and subsequent

inhibition of cell proliferation and induction of apoptosis.[1]

The dual-targeting strategy of RG7167 is particularly effective in preventing the feedback

reactivation of CRAF that can occur with MEK-only inhibitors, especially in RAS-mutant cancer

cells.[4] This sustained inhibition of the MAPK pathway makes RG7167 a promising therapeutic

agent for tumors with activating mutations in the RAS/RAF pathway.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",

fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF

[label="RAF\n(A-RAF, B-RAF, C-RAF)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK

[label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2",

fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-

Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell

Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF",

fontcolor="#202124", style="rounded,filled"]; RG7167_RAF [label="RG7167", shape=box,

style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RG7167_MEK

[label="RG7167", shape=box, style="filled,rounded", fillcolor="#EA4335",

fontcolor="#FFFFFF"];
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// Edges RTK -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK

[label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Transcription

[label="Activation"]; Transcription -> Proliferation;

// Inhibition Edges RG7167_RAF -> RAF [arrowhead=tee, color="#EA4335", penwidth=2,

label="Inhibition"]; RG7167_MEK -> MEK [arrowhead=tee, color="#EA4335", penwidth=2,

label="Inhibition"]; } .dot Figure 1: RG7167 dual inhibition of the MAPK pathway.

Data Presentation
In Vitro Kinase and Cell Line Activity
RG7167 demonstrates potent inhibitory activity against its primary targets, MEK1 and RAF

kinases, and exhibits strong anti-proliferative effects in various cancer cell lines harboring RAS

and RAF mutations.

Target/Cell Line IC₅₀ (nM) Mutation Status Reference

Kinases

MEK1 160 - [1]

B-RAF 19 Wild-Type [1]

C-RAF 56 Wild-Type [1]

B-RAF V600E 8.2 V600E [1]

Cancer Cell Lines

SK-MEL-28 65 B-RAF V600E [1]

SK-MEL-2 28 N-RAS Q61R [1]

HCT116 277 K-RAS G13D [1]

MIAPaCa-2 40 K-RAS G12C [4]

SW480 46 K-RAS G12V [4]

PC3 >1000 PTEN null [4]

Table 1: In Vitro Inhibitory Activity of RG7167.
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Kinase Selectivity
RG7167 has been profiled against a broad panel of kinases and has demonstrated high

selectivity for its intended targets. In a KINOMEscan panel of 256 kinases, at a concentration of

10 µM, RG7167 showed significant binding only to CRAF (82% inhibition) and BRAF (89%

inhibition), with no significant interaction with the other 254 kinases.[3]

In Vivo Efficacy
Oral administration of RG7167 has been shown to induce tumor regression in preclinical

xenograft models.

Xenograft Model Dosing Outcome Reference

HCT116 (colorectal) 25 mg/kg, p.o. Tumor regression [1]

SK-MEL-2

(melanoma)
Not specified

Tumor growth

suppression
[4]

Table 2: In Vivo Anti-Tumor Efficacy of RG7167.

Clinical Trial Data (Phase I)
A Phase I dose-escalation study (NCT02407509) evaluated intermittent dosing schedules of

RG7167 in patients with RAS/RAF-mutant solid tumors and multiple myeloma.[5][6]

Parameter Value Reference

Recommended Phase II Dose 4 mg, twice weekly [5]

Objective Response Rate

(ORR)

26.9% (7 of 26 evaluable

patients) in the basket

expansion cohort

[5]

Common Adverse Events

(Grade 3-4)
Rash (18%), pruritus (7%) [6]

Pharmacokinetics
Long half-life supporting

intermittent dosing
Not specified in detail
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Table 3: Summary of Phase I Clinical Trial Results for RG7167.

Experimental Protocols
Western Blotting for Phospho-ERK (pERK) Analysis
This protocol describes the detection of phosphorylated ERK (pERK) in cell lysates following

treatment with RG7167, a key pharmacodynamic biomarker of MEK inhibition.
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Sample Preparation

Electrophoresis & Transfer

Immunodetection

1. Cell Culture & Treatment

2. Cell Lysis

3. Protein Quantification

4. SDS-PAGE

5. Protein Transfer

6. Blocking

7. Primary Antibody Incubation
(anti-pERK)

8. Secondary Antibody Incubation

9. Signal Detection

Click to download full resolution via product page

Materials:
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Cell culture medium and supplements

RG7167

Phosphate-buffered saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

TBST (Tris-buffered saline with 0.1% Tween-20)

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with various concentrations of RG7167 or vehicle control (e.g., DMSO) for the

desired time (e.g., 2 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and

collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.
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Sample Preparation: Normalize protein concentrations and prepare samples by adding

Laemmli sample buffer and heating at 95°C for 5 minutes.

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel

to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

pERK overnight at 4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the

HRP-conjugated secondary antibody for 1 hour at room temperature.

Signal Detection: After further washes with TBST, add ECL detection reagents to the

membrane and visualize the protein bands using a chemiluminescence imaging system.

Cell Proliferation (WST-8) Assay
This assay is used to determine the effect of RG7167 on the proliferation of cancer cell lines.
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Cell Seeding & Treatment

Assay & Measurement

1. Seed cells in 96-well plates

2. Treat with RG7167

3. Incubate for 72 hours

4. Add WST-8 reagent

5. Incubate for 2-4 hours

6. Measure absorbance at 450 nm

Click to download full resolution via product page

Materials:

Cancer cell lines of interest

Cell culture medium and supplements

RG7167

96-well cell culture plates
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WST-8 (e.g., Cell Counting Kit-8) reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to

attach overnight.

Compound Treatment: Treat the cells with a serial dilution of RG7167 or vehicle control.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.

Final Incubation: Incubate the plates for 2-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and

determine the IC₅₀ value.

Conclusion
RG7167 is a highly selective, dual RAF/MEK inhibitor with a unique mechanism of action that

leads to sustained inhibition of the MAPK signaling pathway. Its potent anti-tumor activity in

preclinical models and encouraging preliminary results in clinical trials, particularly in RAS-

mutant cancers, highlight its potential as a valuable therapeutic agent. The detailed data and

protocols provided in this guide serve as a comprehensive resource for researchers and drug

development professionals working on MAPK pathway inhibitors and targeted cancer

therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential

of RG7167 in various cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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